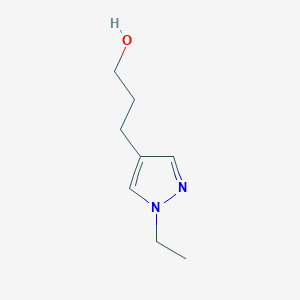

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDCVYLLOQIZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629692 | |

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007516-30-4 | |

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel agents targeting a wide array of diseases.[2][3][4] This guide provides a comprehensive technical overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a functionalized pyrazole derivative poised as a valuable building block for drug discovery and development professionals. We will explore its structural and physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, predict its analytical characterization, and discuss its potential applications in the synthesis of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

The Pyrazole Motif: A Privileged Scaffold in Medicinal Chemistry

Five-membered heterocyclic compounds are among the most prominent scaffolds in drug discovery, with pyrazoles being an exceptional class.[5] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a configuration that imparts a unique set of properties. The N-1 nitrogen can act as a hydrogen bond donor (in its unsubstituted form), while the N-2 nitrogen behaves as a hydrogen bond acceptor, similar to pyridine.[1] This duality allows for diverse and specific interactions with biological targets.

The pyrazole ring is often used as a bioisostere for a phenyl ring, improving physicochemical properties such as lipophilicity and metabolic stability.[1] The success of this scaffold is evidenced by its presence in a wide range of commercial drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[5] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's structure-activity relationship (SAR).[6]

This compound (CAS: 1007516-30-4) represents a strategically designed building block. It features:

-

An N-ethyl group , which blocks the hydrogen-bond donating capability of N-1 and increases lipophilicity.

-

A propan-1-ol side chain at the C-4 position, providing a versatile synthetic handle for further chemical modification, such as esterification, etherification, or conversion to other functional groups.

This combination makes it an ideal starting material for constructing chemical libraries for high-throughput screening and for use in fragment-based drug design.

Physicochemical and Structural Properties

The fundamental identity of a chemical building block is defined by its structure and physical properties. The key identifiers for this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

| Property | Value | Source |

| CAS Number | 1007516-30-4 | [7] |

| Molecular Formula | C₈H₁₄N₂O | [7] |

| Molecular Weight | 154.21 g/mol | |

| Form | Solid | |

| SMILES | OCCCC1=CN(CC)N=C1 | |

| InChI | 1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3 | |

| InChI Key | RBDCVYLLOQIZIV-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established pyrazole chemistry. The causality behind this proposed synthesis lies in a retrosynthetic analysis that breaks the target molecule down into commercially available or easily synthesized precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves three key disconnections: (1) functional group interconversion of the alcohol, (2) N-alkylation of the pyrazole ring, and (3) formation of the pyrazole heterocycle.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a validated, multi-step synthesis that provides a reliable method for obtaining the target compound.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 eq) and ethanol.

-

Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of ethylhydrazine oxalate (1.0 eq) followed by concentrated hydrochloric acid (catalytic amount).

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to yield 1-Ethyl-1H-pyrazole-4-carbaldehyde

-

Reagent Prep: In a separate flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Add a solution of 1-ethyl-1H-pyrazole (from Step 1, 1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

Heating: After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours.

-

Workup: Cool the reaction and pour it onto crushed ice. Neutralize carefully with a cold sodium hydroxide solution until pH > 8. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.

Step 3: Chain Extension via Horner-Wadsworth-Emmons Reaction

-

Ylide Formation: In a flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C and add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 1 hour at room temperature to form the ylide.

-

Reaction: Cool the ylide solution back to 0°C and add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (from Step 2, 1.0 eq) in THF. Allow the reaction to proceed for 2-4 hours.

-

Workup: Quench the reaction with water and extract with diethyl ether. Dry and concentrate the organic phase. The product is the α,β-unsaturated ester.

Step 4: Concurrent Reduction of Alkene and Ester

-

Setup: Dissolve the unsaturated ester from Step 3 (1.0 eq) in ethanol in a hydrogenation vessel.

-

Catalysis: Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases. This single step reduces both the double bond and the ester to yield the target alcohol.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the final product, this compound, by silica gel column chromatography.

Predicted Analytical Characterization

While vendor-supplied analytical data is not available, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions serve as a benchmark for researchers synthesizing this compound.

| Technique | Expected Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (s, 1H, pyrazole-H5), δ ~7.4 (s, 1H, pyrazole-H3), δ 4.1 (q, 2H, N-CH₂-CH₃), δ 3.6 (t, 2H, CH₂-OH), δ 2.6 (t, 2H, pyrazole-CH₂), δ 1.8 (quint, 2H, -CH₂-CH₂-CH₂-), δ 1.4 (t, 3H, N-CH₂-CH₃), δ ~1.5-2.0 (br s, 1H, -OH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~138 (pyrazole C5), δ ~128 (pyrazole C3), δ ~118 (pyrazole C4), δ 62.0 (CH₂-OH), δ 45.0 (N-CH₂), δ 32.0 (-CH₂-CH₂-CH₂-), δ 23.0 (pyrazole-CH₂), δ 15.0 (N-CH₂-CH₃). |

| IR (ATR) | 3350 cm⁻¹ (broad, O-H stretch), 2970-2880 cm⁻¹ (C-H sp³ stretch), 1550 cm⁻¹ (C=N stretch), 1050 cm⁻¹ (C-O stretch). |

| Mass Spec (ESI+) | Predicted m/z: 155.12 [M+H]⁺, 177.10 [M+Na]⁺. |

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate in drug discovery programs. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3]

Role as a Versatile Building Block

The primary alcohol functional group is a key feature, serving as a point of attachment for various pharmacophores or linkers through reactions such as:

-

Etherification: To connect to other aromatic or aliphatic systems.

-

Esterification: To create prodrugs or modulate solubility.

-

Oxidation: To form the corresponding aldehyde or carboxylic acid for further amide coupling or reductive amination reactions.

This synthetic flexibility allows for the rapid generation of a diverse library of compounds for screening against various biological targets.

Drug Discovery Workflow Integration

This molecule fits seamlessly into a modern drug discovery paradigm, from initial screening to lead optimization.

Caption: Integration of the pyrazole building block into a drug discovery workflow.

Potential Therapeutic Targets

Based on the activities of related pyrazole analogs, derivatives of this compound could be investigated for activity against targets such as:

-

Kinases: Many kinase inhibitors incorporate a substituted pyrazole core.[8][9]

-

Cyclooxygenase (COX) enzymes: A hallmark of many pyrazole-based anti-inflammatory drugs.[1][3]

-

G-protein coupled receptors (GPCRs): The pyrazole scaffold can be found in GPCR antagonists.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Storage: Store in a cool, dry, well-ventilated area. The compound is classified as a combustible solid.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Disclaimer: This product is intended for research and development purposes only.[10] The buyer assumes responsibility for confirming the product's identity and purity.

References

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Medicinal Chemistry.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Appchem.

- This compound. (n.d.). BIOFOUNT.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances.

- Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023). MDPI.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. appchemical.com [appchemical.com]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1007516-30-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Introduction

This compound is a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide range of biologically active compounds.[1][2] The specific substitution pattern of an N-ethyl group and a 3-hydroxypropyl chain at the 4-position confers particular physicochemical properties that can be crucial for molecular interactions with biological targets. This guide provides a detailed, technically-grounded pathway for the synthesis of this molecule, aimed at researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C4-position of the pyrazole ring and the N1-alkylation. This leads to two key synthons: an N-ethylated pyrazole core and a three-carbon side chain. The synthesis can be approached in two primary ways:

-

Pathway A: N-ethylation of a pre-functionalized pyrazole-4-carbaldehyde, followed by chain extension and reduction.

-

Pathway B: Introduction of the three-carbon chain onto a pre-N-ethylated pyrazole.

This guide will focus on a versatile and reliable multi-step synthesis starting from a commercially available pyrazole derivative.

Proposed Synthesis Pathway

The proposed synthesis commences with the readily available ethyl 1H-pyrazole-4-carboxylate. The pathway involves N-ethylation, reduction of the ester, oxidation to the aldehyde, a Wittig reaction for chain extension, and a final reduction to the desired alcohol.

A [label="Ethyl 1H-pyrazole-4-carboxylate"]; B [label="Ethyl 1-ethyl-1H-pyrazole-4-carboxylate"]; C [label="(1-Ethyl-1H-pyrazol-4-yl)methanol"]; D [label="1-Ethyl-1H-pyrazole-4-carbaldehyde"]; E [label="Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate"]; F [label="this compound"];

A -> B [label=" EtI, K2CO3, DMF"]; B -> C [label=" LiAlH4, THF"]; C -> D [label=" PCC, DCM"]; D -> E [label=" (EtO)2P(O)CH2CO2Et,\n NaH, THF"]; E -> F [label=" H2, Pd/C, EtOH"]; }

Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

The selective N-alkylation of pyrazoles is a crucial step in the synthesis of many pharmaceutical compounds.[3] While enzymatic methods offer high regioselectivity, a classical approach using an alkyl halide and a base is often more accessible in a standard laboratory setting.

Protocol:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

| Reagent | Molar Eq. |

| Ethyl 1H-pyrazole-4-carboxylate | 1.0 |

| Ethyl Iodide (EtI) | 1.2 |

| Potassium Carbonate (K₂CO₃) | 1.5 |

| Dimethylformamide (DMF) | - |

Step 2: Reduction of the Ester to the Alcohol

The ester functionality is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield (1-ethyl-1H-pyrazol-4-yl)methanol.

| Reagent | Molar Eq. |

| Ethyl 1-ethyl-1H-pyrazole-4-carboxylate | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0 |

| Tetrahydrofuran (THF) | - |

Step 3: Oxidation of the Alcohol to the Aldehyde

The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC). The Vilsmeier-Haack reaction is another well-established method for the formylation of pyrazoles and could be considered as an alternative route from the N-ethylated pyrazole.[4]

Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM), add a solution of (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

| Reagent | Molar Eq. |

| (1-Ethyl-1H-pyrazol-4-yl)methanol | 1.0 |

| Pyridinium Chlorochromate (PCC) | 1.5 |

| Dichloromethane (DCM) | - |

Step 4: Wittig-type Reaction for Chain Extension

A Horner-Wadsworth-Emmons reaction is employed to extend the carbon chain by two carbons, forming an α,β-unsaturated ester.

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et, 1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate.

| Reagent | Molar Eq. |

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | 1.0 |

| Triethyl phosphonoacetate | 1.1 |

| Sodium Hydride (NaH) | 1.1 |

| Tetrahydrofuran (THF) | - |

Step 5: Reduction to the Final Product

The final step involves the reduction of both the double bond and the ester to the saturated alcohol. A one-pot reduction using hydrogen gas and a palladium catalyst is efficient for this transformation.

Protocol:

-

Dissolve ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 50 psi.

-

Stir the reaction vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification by column chromatography may be necessary.

| Reagent | Molar Eq. / Loading |

| Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate | 1.0 |

| Palladium on Carbon (10% Pd/C) | 10 mol% |

| Hydrogen (H₂) | Excess |

| Ethanol (EtOH) | - |

Alternative Synthetic Considerations

An alternative approach to the three-carbon side chain could involve a Sonogashira coupling of an N-ethyl-4-iodopyrazole with a protected propargyl alcohol, followed by reduction of the alkyne.[5] This method offers a different strategy for constructing the carbon framework. Additionally, multicomponent reactions have been shown to be effective for the synthesis of pyrazole derivatives and could be explored for a more convergent synthesis.[1][2][6]

Conclusion

The described multi-step synthesis provides a robust and adaptable pathway to this compound. The methodology relies on well-established and high-yielding reactions in organic synthesis. Each step has been detailed with a comprehensive protocol, allowing for replication and potential optimization by researchers. This guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole derivatives for various applications, particularly in the field of drug discovery.

References

-

Schmidt, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available from: [Link]

-

Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA. Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available from: [Link]

-

Aktoudianakis, E. (2009). SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE. University of Toronto. Available from: [Link]

-

Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. Available from: [Link]

-

Cerna, I., et al. (2012). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 17(12), 14559-14571. Available from: [Link]

- Fischer, J., et al. (1991). Preparation of pyrazole and its derivatives. U.S. Patent No. 4,996,327. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available from: [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

-

Zhang, H., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320181. Available from: [Link]

-

Beganskiene, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available from: [Link]

-

Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. Available from: [Link]

- Delfourne, E., et al. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WIPO Patent Application WO/2015/067782.

-

Boruah, P., et al. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library, 6(1), 126-130. Available from: [Link]

-

Ghashang, M., et al. (2018). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 38(4), 314-347. Available from: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a heterocyclic molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. Furthermore, this guide presents detailed, field-proven protocols for the experimental acquisition and analysis of this data. The causality behind experimental choices and the integration of various spectroscopic techniques for unambiguous structure elucidation are emphasized throughout. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and diverse applications in drug discovery.[1] The structural characterization of such molecules is a critical step in the research and development process, ensuring purity, confirming identity, and providing insights into their chemical properties. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, alongside standardized methodologies for their experimental verification.

Molecular Structure and Properties:

-

Chemical Formula: C₈H₁₄N₂O

-

Molecular Weight: 154.21 g/mol

-

CAS Number: 1007516-30-4

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton. The expected chemical shifts (δ) in parts per million (ppm), splitting patterns (multiplicity), and integration values are detailed below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃) | ~1.4 | Triplet (t) | 3H | Aliphatic methyl group adjacent to a CH₂ group. |

| H-b (CH₂) | ~4.1 | Quartet (q) | 2H | Methylene group attached to the pyrazole nitrogen, adjacent to a CH₃ group. |

| H-c (CH₂) | ~2.6 | Triplet (t) | 2H | Methylene group attached to the pyrazole ring, adjacent to another CH₂ group. |

| H-d (CH₂) | ~1.8 | Quintet (p) | 2H | Methylene group in the propyl chain, adjacent to two other CH₂ groups. |

| H-e (CH₂) | ~3.7 | Triplet (t) | 2H | Methylene group attached to the hydroxyl group, adjacent to a CH₂ group. |

| H-f (OH) | Variable (Broad Singlet) | Broad Singlet (br s) | 1H | Labile proton of the hydroxyl group; its chemical shift is concentration and temperature dependent.[2] |

| H-g (Pyrazole-H) | ~7.4 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |

| H-h (Pyrazole-H) | ~7.3 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)[2]

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small drop of TMS.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants.

Visualization of ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. Broadband proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Predicted δ (ppm) | Rationale |

| C-1 (CH₃) | ~15 | Aliphatic methyl carbon. |

| C-2 (CH₂) | ~45 | Methylene carbon attached to the pyrazole nitrogen. |

| C-3 (Pyrazole C) | ~138 | Pyrazole ring carbon. |

| C-4 (Pyrazole C) | ~120 | Pyrazole ring carbon. |

| C-5 (Pyrazole C) | ~130 | Pyrazole ring carbon. |

| C-6 (CH₂) | ~25 | Methylene carbon attached to the pyrazole ring. |

| C-7 (CH₂) | ~32 | Methylene carbon in the propyl chain. |

| C-8 (CH₂) | ~62 | Methylene carbon attached to the hydroxyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments.

Procedure:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or a greater number of scans may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the probe for ¹³C observation.

-

Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, relaxation delay of 2 seconds).

-

Processing and Analysis: Process the data as with ¹H NMR. Chemical shifts are referenced to TMS at 0.0 ppm.[3]

Visualization of ¹³C NMR Assignments

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3600-3200 (broad) | Stretching[4] |

| C-H (sp³ Aliphatic) | 3000-2850 | Stretching[4] |

| C=N (Pyrazole) | ~1600-1500 | Stretching[5] |

| C-O (Alcohol) | ~1260-1000 | Stretching[4] |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Objective: To identify the key functional groups.

Procedure:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Visualization of Key Vibrational Modes

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 154.21. In high-resolution mass spectrometry (HRMS), the exact mass can be determined.

-

Major Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds, such as the C-C bonds in the propyl chain and cleavage of the ethyl group from the pyrazole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 137 | [M - OH]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 111 | [M - C₃H₇O]⁺ |

| 97 | [C₅H₉N₂]⁺ (Pyrazole ring with ethyl group) |

| 83 | [C₄H₇N₂]⁺ (Pyrazole ring with methyl group after rearrangement) |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data serve as a benchmark for experimental verification. By following the detailed protocols provided, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and reliability of their scientific findings. The integration of these techniques offers a self-validating system for unambiguous structure elucidation, a critical component in the advancement of chemical and pharmaceutical research.

References

-

ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available at: [Link]

-

Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Available at: [Link]

-

propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

-

Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - NIH. Available at: [Link]

-

infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water - The Royal Society of Chemistry. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

-

(PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. Available at: [Link]

-

13C NMR of 1-Propanol. Available at: [Link]

-

Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. Available at: [Link]

-

mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

1-Propanol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1007516-30-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pyrazole derivative, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. Given the limited availability of dedicated public data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of heterocyclic chemistry. It outlines key physicochemical properties, proposes a logical synthetic pathway, presents predicted analytical data (NMR, IR, Mass Spectrometry), and explores potential applications in medicinal chemistry, particularly in the context of kinase inhibition and neurodegenerative disease research. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug discovery and development.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a 1,4-disubstituted pyrazole ring. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a focal point in the design of targeted therapies.[3] This specific derivative incorporates an ethyl group at the N1 position of the pyrazole ring and a 3-hydroxypropyl (propan-1-ol) side chain at the C4 position. These structural features offer potential for forming key interactions with biological targets and provide a handle for further chemical modification.

While this compound is commercially available for research purposes, there is a notable scarcity of published, in-depth characterization and application data.[3] This guide aims to bridge this gap by providing a robust, scientifically-grounded resource based on established chemical principles and data from closely related analogues.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source/Method |

| CAS Number | 1007516-30-4 | [3] |

| Molecular Formula | C₈H₁₄N₂O | [3] |

| Molecular Weight | 154.21 g/mol | [3] |

| Appearance | Solid (Predicted) | [3] |

| SMILES | OCCCC1=CN(CC)N=C1 | [3] |

| InChI Key | RBDCVYLLOQIZIV-UHFFFAOYSA-N | [3] |

The structure of the molecule is depicted below:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Rationale for the Proposed Pathway

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles, including pyrazoles.[4] Subsequent halogenation can provide a versatile handle for cross-coupling reactions. The Heck reaction, a cornerstone of modern organic synthesis, allows for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[5][6] The use of allyl alcohol as the coupling partner directly introduces the three-carbon chain with a terminal alcohol, which can then be reduced to the desired saturated propanol side chain.

Step-by-Step Proposed Protocol

Caption: Proposed synthetic workflow for this compound.

Step 1: Formylation of 1-Ethyl-1H-pyrazole

-

To a solution of 1-ethyl-1H-pyrazole in a suitable solvent such as DMF, slowly add phosphorus oxychloride (POCl₃) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to ensure complete reaction, monitoring by TLC.

-

Upon completion, quench the reaction with ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter and purify the resulting 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Halogenation of the Pyrazole Ring

-

Dissolve the 1-ethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product to obtain 4-bromo-1-ethyl-1H-pyrazole.

Step 3: Heck Cross-Coupling with Allyl Alcohol

-

In a reaction vessel, combine 4-bromo-1-ethyl-1H-pyrazole, allyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a suitable base (e.g., Et₃N or K₂CO₃) in an appropriate solvent (e.g., acetonitrile or DMF).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

Cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-ol.

Step 4: Reduction of the Alkene

-

Dissolve the unsaturated alcohol from the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is fully consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Predicted Analytical Data

In the absence of publicly available spectra, this section provides predicted analytical data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on established values for pyrazole derivatives, ethyl groups, and propanol chains.[7][8][9][10][11][12][13][14][15]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5 ppm (s, 1H): Proton on C5 of the pyrazole ring.

-

δ ~7.4 ppm (s, 1H): Proton on C3 of the pyrazole ring.

-

δ ~4.1 ppm (q, 2H): Methylene protons (-CH₂-) of the N-ethyl group.

-

δ ~3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the pyrazole ring.

-

δ ~1.9 ppm (m, 2H): Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the N-ethyl group.

-

δ ~1.6 ppm (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~138 ppm: C5 of the pyrazole ring.

-

δ ~128 ppm: C3 of the pyrazole ring.

-

δ ~118 ppm: C4 of the pyrazole ring.

-

δ ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ ~45 ppm: Methylene carbon of the N-ethyl group.

-

δ ~32 ppm: Central methylene carbon of the propyl chain.

-

δ ~23 ppm: Methylene carbon adjacent to the pyrazole ring.

-

δ ~15 ppm: Methyl carbon of the N-ethyl group.

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.[16][17][18][19]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1500 | Medium | C=C stretch (pyrazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The predicted fragmentation pattern is based on the likely cleavage points of the molecule under electron ionization.[20][21]

-

Molecular Ion (M⁺): m/z = 154

-

Base Peak: Likely m/z = 96, corresponding to the loss of the propanol side chain with hydrogen transfer, resulting in the 1-ethyl-4-methyl-1H-pyrazole cation.

-

Other Key Fragments:

-

m/z = 125: Loss of an ethyl group (-CH₂CH₃).

-

m/z = 139: Loss of a methyl group (-CH₃).

-

m/z = 111: Loss of the propanol side chain.

-

Potential Applications in Research and Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast array of biological activities.[1][2][3][22][23] The structural features of this compound make it an interesting candidate for exploration in several therapeutic areas.

Kinase Inhibitors

A significant number of pyrazole-containing molecules have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[24][25][26][27] The pyrazole ring can act as a versatile scaffold to orient substituents into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions. The N-ethyl group and the 4-propanol side chain of the title compound could be modified to optimize binding affinity and selectivity for specific kinase targets.

Central Nervous System (CNS) Disorders

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[28][29][30][31][32] These compounds have been investigated for their ability to modulate various targets implicated in these conditions, including certain kinases and enzymes involved in neurotransmitter metabolism. The physicochemical properties of this compound may be amenable to crossing the blood-brain barrier, making it a potential starting point for the development of CNS-active agents.

Caption: Potential therapeutic applications of pyrazole derivatives.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush with copious amounts of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data to facilitate its use in research. The established importance of the pyrazole scaffold in a multitude of therapeutic areas suggests that this compound holds significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock its potential.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]

-

Medicinal Siganificance of Pyrazole Analogues: A Review. ProQuest. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

-

Synthesis of tetrasubstituted pyrazoles 4. ResearchGate. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

IR: alcohols. University of California, Los Angeles. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

-

A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. The Royal Society of Chemistry. [Link]

-

Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. [Link]

-

Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Nature. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Medicinal Siganificance of Pyrazole Analogues: A Review - ProQuest [proquest.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. researchgate.net [researchgate.net]

- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. researchgate.net [researchgate.net]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] This document delves into the fundamental physicochemical properties, outlines a detailed synthetic pathway, discusses methods for structural characterization, and explores the potential therapeutic applications of this specific pyrazole derivative. By synthesizing current knowledge and providing field-proven insights, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with biological targets.[1] The therapeutic landscape is populated with numerous blockbuster drugs containing the pyrazole motif, underscoring its importance. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the anxiolytic indiplon. The broad spectrum of pharmacological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, continues to drive research into novel analogues.[1]

This compound incorporates this privileged scaffold, featuring an N-ethyl substituent and a propanol side chain at the 4-position. This substitution pattern offers intriguing possibilities for modulating physicochemical properties and biological activity. The propanol moiety, in particular, can participate in hydrogen bonding interactions, potentially enhancing binding affinity to target proteins and improving pharmacokinetic profiles. This guide will provide a detailed exploration of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | [3] |

| Molecular Weight | 154.21 g/mol | [3] |

| CAS Number | 1007516-30-4 | [3] |

| Appearance | Solid | [3] |

| SMILES | OCCCC1=CN(CC)N=C1 | [3] |

| InChI | 1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3 | [3] |

| InChI Key | RBDCVYLLOQIZIV-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is centered around the N-alkylation of the pyrazole ring. The choice of an appropriate base and alkylating agent is crucial for achieving high regioselectivity and yield.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.

Materials:

-

3-(1H-Pyrazol-4-yl)propan-1-ol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Ethyl iodide (EtI)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-(1H-pyrazol-4-yl)propan-1-ol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazolate anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propanol side chain (three multiplets), and the pyrazole ring protons (two singlets). The chemical shifts of the pyrazole protons will confirm the 4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the overall carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Potential Therapeutic Applications and Biological Significance

While specific biological activity data for this compound is not yet available in the public domain, the well-documented and diverse bioactivities of the pyrazole class of compounds provide a strong rationale for its investigation in various therapeutic areas.

-

Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent.

-

Anticancer Activity: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. The N-ethyl group and the propanol side chain could be tailored to target the ATP-binding site of various kinases implicated in cancer progression.

-

Neuroprotective Effects: Recent studies have highlighted the neuroprotective potential of certain pyrazole derivatives. The ability of the propanol moiety to engage in hydrogen bonding could be advantageous in designing ligands for neurological targets.

-

Antimicrobial Properties: The pyrazole nucleus has been a fruitful source of antimicrobial agents. This compound could be screened against a panel of bacterial and fungal strains to assess its potential as an anti-infective.

Safety and Handling

Based on available safety data sheets for pyrazole derivatives, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible biological activities. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic promise of this and related pyrazole derivatives. Further studies are warranted to elucidate its specific biological targets and to evaluate its efficacy and safety in preclinical models.

References

-

AA Blocks. 3-(1-ethyl-1H-pyrazol-4-yl)propane-1-thiol. Available from: [Link].

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link].

- Ferreira, L. G., & Andricopulo, A. D. (2015). Molecular docking and structure based Drug Design. Molecules, 20(7), 13384-13421.

- Almahy, H. A. (n.d.). Preparation Four Derivatives Compounds of acetyl-1H-pyrazole-4- carbaldehyde and Their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

- Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1).

- Synthesis, biological evaluation, and molecular modelling studies of 1-aryl-1H-pyrazole-fused curcumin analogues as anticancer agents. (n.d.). PubMed Central.

- Ghandour, et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. J. Mar. Chim. Heterocycl., 18(2), 65-78.

- Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.

- Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (n.d.). PubMed.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[3][4][5]triazolo[3,4- b ][3][4][6] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). Medicinal Chemistry Research, 30(8), 1581-1593.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PubMed Central.

- Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. (n.d.).

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Chemistry Central Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound DiscoveryCPR 1007516-30-4 [sigmaaldrich.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. turkjps.org [turkjps.org]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Purity and Stability of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth technical framework for assessing the purity and stability of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a key heterocyclic intermediate in pharmaceutical development. Recognizing the critical link between chemical integrity and therapeutic efficacy, this document outlines a comprehensive strategy for impurity profiling, stability-indicating method development, and forced degradation studies. By integrating established principles of organic chemistry with regulatory expectations, this guide serves as a practical resource for ensuring the quality and robustness of this promising molecule.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs, from anti-inflammatory agents to targeted cancer therapies[1]. The specific molecule, this compound (CAS No. 1007516-30-4), combines the stable pyrazole core with a flexible propanol side-chain, offering a versatile scaffold for further chemical elaboration. Its purity and stability are paramount, as even minute impurities or degradants can have significant impacts on biological activity, safety, and manufacturability. This guide provides the scientific rationale and detailed methodologies for a thorough chemical quality assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1007516-30-4 | |

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | Solid | |

| Storage Class | Combustible Solid | [2] |

Impurity Profiling: Anticipating and Identifying Process-Related Impurities

A robust purity assessment begins with a theoretical evaluation of the synthetic route to anticipate potential impurities. While multiple synthetic strategies for pyrazoles exist, a common and efficient approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[3].

Proposed Synthetic Pathway and Potential Impurities

A plausible synthesis for this compound is the Knorr pyrazole synthesis, which would involve the reaction of a suitably protected 1,3-dicarbonyl equivalent with ethylhydrazine. The choice of starting materials and reaction conditions is critical in controlling the impurity profile.

Caption: Proposed synthetic pathway and potential process-related impurities.

Causality Behind Impurity Formation:

-

Regioisomers: The use of an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of a regioisomeric pyrazole, where the substituents are at different positions on the pyrazole ring. This is often the most challenging impurity to separate due to similar physicochemical properties[3].

-

Incomplete Cyclization: Failure to achieve complete cyclization can result in pyrazoline intermediates as byproducts[3].

-

Residual Starting Materials and Reagents: Incomplete reaction or inefficient purification can lead to the presence of unreacted starting materials and other reagents.

Analytical Strategy for Impurity Detection

A multi-technique approach is essential for the comprehensive identification and quantification of these potential impurities.

Table 2: Analytical Methodologies for Purity Assessment

| Technique | Purpose | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Quantification of API and known impurities, detection of unknown impurities. | Provides high-resolution separation, allowing for accurate quantification. A stability-indicating method is crucial. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities. | Provides molecular weight information, aiding in the structural elucidation of unexpected peaks observed in HPLC. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the API and elucidation of impurity structures. | ¹H and ¹³C NMR are powerful tools for confirming the exact structure and identifying regioisomers, which may be difficult to distinguish by MS alone. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities and residual solvents. | Suitable for analyzing volatile starting materials or solvents used in the synthesis. |

Stability Assessment: A Forced Degradation and ICH-Compliant Study

Understanding the intrinsic stability of this compound is critical for determining appropriate storage conditions and shelf-life. This involves subjecting the compound to stress conditions that are more aggressive than standard storage conditions.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to develop a stability-indicating analytical method[4].

Caption: Workflow for forced degradation studies and method development.

Predicted Degradation Pathways:

-

Oxidation: The propanol side chain is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. The pyrazole ring itself is generally stable to mild oxidation but can be susceptible under harsh conditions.

-

Thermal Degradation: High temperatures can lead to decomposition. Studies on other nitrogen-rich heterocyclic compounds have shown that thermal decomposition can proceed via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds[5][6].

-

Photostability: While the pyrazole ring has some aromatic stability, prolonged exposure to UV light could induce photochemical reactions.